

Application Notes and Protocols: Synthesis and Characterization of k-Casein (106-116) Peptide

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Compound of Interest

Compound Name: *K-Casein (106-116), bovine*

Cat. No.: *B12370797*

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This document provides a comprehensive protocol for the chemical synthesis, purification, and characterization of the k-casein (106-116) peptide, also known as casoplatelin. The peptide, with the sequence Met-Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp-Lys (MAIPPKKNQDK), is a bioactive fragment of bovine k-casein known for its antithrombotic properties, specifically its ability to inhibit platelet aggregation and fibrinogen binding.^{[1][2][3][4]}

The following sections detail the materials, experimental procedures, and data analysis required to obtain a high-purity synthetic version of this peptide for research and development purposes.

Data Presentation

Quantitative data and key information for the synthesis and analysis are summarized in the tables below for easy reference.

Table 1: Materials and Reagents for Peptide Synthesis, Purification, and Characterization

Category	Item	Specification/Supplier
Resin	Rink Amide MBHA Resin	100-200 mesh, ~0.5 mmol/g substitution
Amino Acids	Fmoc-protected L-amino acids	Fmoc-L-Met-OH, Fmoc-L-Ala-OH, etc.
	Side-chain protection	Lys(Boc), Asn(Trt), Gln(Trt), Asp(OtBu)
Solvents	N,N-Dimethylformamide (DMF)	Peptide synthesis grade
	Dichloromethane (DCM)	ACS grade
	Acetonitrile (ACN)	HPLC grade
	Diethyl ether	Anhydrous
Reagents	Piperidine	Reagent grade
	HATU (Coupling Agent)	≥98% purity
	N,N-Diisopropylethylamine (DIPEA)	Reagent grade
	Trifluoroacetic acid (TFA)	Reagent grade, ≥99%
	Triisopropylsilane (TIS)	Scavenger, ≥98%

|| Water | Deionized or Milli-Q |

Table 2: Physicochemical Properties of k-Casein (106-116)

Property	Value
Sequence	Met-Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp-Lys
Molecular Formula	C ₅₈ H ₁₀₃ N ₁₅ O ₁₅ S
Average Molecular Weight	1286.60 Da

| Monoisotopic Molecular Weight | 1285.75 Da |

Table 3: Typical RP-HPLC Purification Parameters

Parameter	Analytical	Preparative
Column	C18, 4.6 x 150 mm, 5 µm	C18, 21.2 x 150 mm, 10 µm
Mobile Phase A	0.1% TFA in Water	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile	0.1% TFA in Acetonitrile
Gradient	5-50% B over 30 min	10-40% B over 40 min
Flow Rate	1.0 mL/min	20.0 mL/min
Detection	UV at 214 nm and 280 nm	UV at 220 nm

| Column Temperature | 25 °C | Ambient |

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of k-casein (106-116) on a Rink Amide resin to yield a C-terminally amidated peptide. The process involves sequential cycles of deprotection and coupling.[\[5\]](#)[\[6\]](#)

A. Resin Preparation:

- Place Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.[\[7\]](#)
- Add N,N-Dimethylformamide (DMF) to swell the resin for 1 hour with gentle agitation.[\[7\]](#)
- Drain the DMF from the vessel.

B. Synthesis Cycle (Repeated for each amino acid):

- Fmoc Deprotection:
 - Add 5 mL of 20% piperidine in DMF to the resin.[\[5\]](#)

- Agitate for 3 minutes, then drain.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate at room temperature for 1-2 hours.
 - To confirm coupling completion, perform a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.
 - Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

C. Cleavage and Deprotection:

- After the final amino acid (Methionine) is coupled, wash the peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
- Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.
- Add the cleavage cocktail (10 mL per gram of resin) to the reaction vessel and agitate for 2-3 hours at room temperature.
- Filter the solution to separate the resin, collecting the filtrate which contains the peptide.
- Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
- Centrifuge the mixture (3000 x g for 10 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.
- Air-dry the crude peptide pellet to remove residual ether, then dissolve in a water/acetonitrile solution and lyophilize.

Protocol 2: Peptide Purification by RP-HPLC

The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).^{[8][9]}

- **Sample Preparation:** Dissolve the lyophilized crude peptide in Mobile Phase A (or a minimal amount of a suitable solvent like acetic acid if solubility is low) and filter through a 0.45 µm syringe filter.^[10]
- **System Equilibration:** Equilibrate the preparative RP-HPLC system with the starting gradient conditions (e.g., 90% Mobile Phase A / 10% Mobile Phase B).
- **Injection and Separation:** Inject the filtered sample onto the column and run the gradient method as specified in Table 3. Monitor the elution of the peptide using UV detection at 220 nm.^[9]
- **Fraction Collection:** Collect fractions corresponding to the major peak, which represents the target peptide.^[8]
- **Purity Analysis:** Analyze the collected fractions using analytical RP-HPLC to determine their purity.
- **Pooling and Lyophilization:** Pool the fractions with the desired purity (typically >95%). Freeze the pooled solution and lyophilize to obtain the final pure peptide as a white, fluffy powder.

Protocol 3: Peptide Characterization

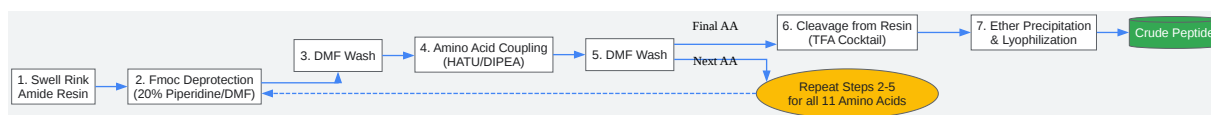
The identity and purity of the final product are confirmed using mass spectrometry and analytical HPLC.

- **Identity Confirmation (Mass Spectrometry):**
 - Dissolve a small amount of the purified peptide in a 50:50 water/acetonitrile solution.
 - Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF MS.^{[11][12]}

- Confirm that the observed molecular weight matches the theoretical average and monoisotopic masses for the k-casein (106-116) peptide (see Table 2).[13]
- Purity Assessment (Analytical RP-HPLC):
 - Dissolve a small amount of the purified peptide in Mobile Phase A.
 - Inject the sample into an analytical RP-HPLC system using the parameters outlined in Table 3.
 - Determine the purity by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area at 214 nm.

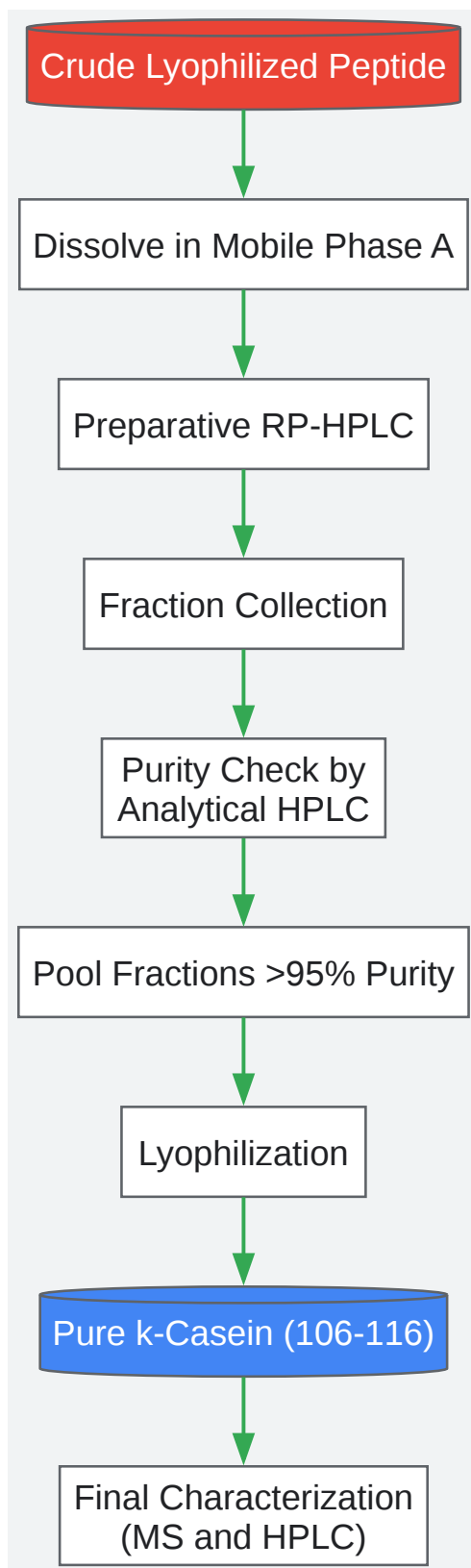
Mandatory Visualizations

The following diagrams illustrate the key workflows and the proposed biological mechanism of the synthesized peptide.



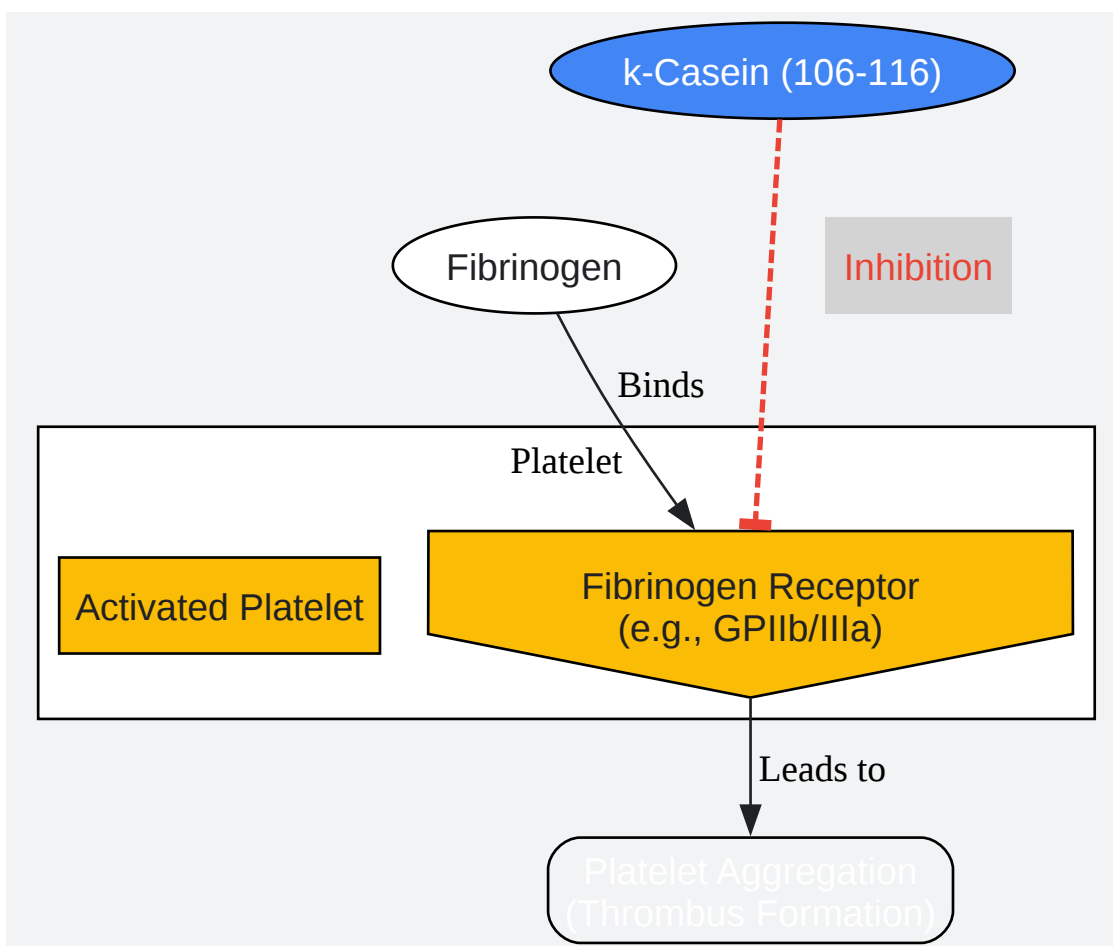
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Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of k-casein (106-116).



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Caption: Workflow for the purification and analysis of synthetic k-casein (106-116).



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Caption: Proposed mechanism of k-casein (106-116) as a platelet aggregation inhibitor.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Recombinant Production and Molecular Docking Studies of Casoplatelin, a Bioactive Peptide [openbiotechnologyjournal.com]
- 3. food.actapol.net [food.actapol.net]

- 4. ovid.com [ovid.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. agilent.com [agilent.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and Characterization of k-Casein (106-116) Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370797#protocol-for-synthesizing-k-casein-106-116-peptide]

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